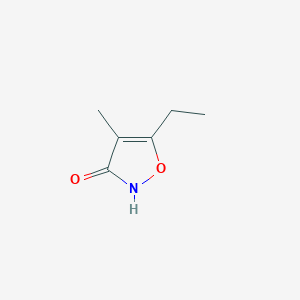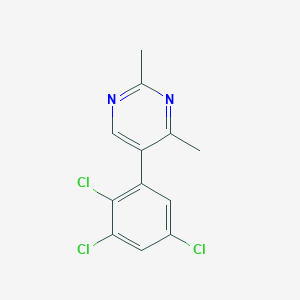
2,4-Dimethyl-5-(2,3,5-trichlorophenyl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dimethyl-5-(2,3,5-trichlorophenyl)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3 This specific compound is characterized by the presence of three chlorine atoms on the phenyl ring and two methyl groups on the pyrimidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-5-(2,3,5-trichlorophenyl)pyrimidine can be achieved through several methods. One common approach involves the condensation of 2,3,5-trichlorobenzaldehyde with acetone in the presence of ammonium acetate and acetic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the pyrimidine ring.
Another method involves the cyclization of 2,3,5-trichlorophenylacetonitrile with acetone and ammonium acetate. This reaction is typically carried out in a solvent such as ethanol or methanol, and the mixture is heated to promote the cyclization process.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactions using the aforementioned synthetic routes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through recrystallization or chromatography techniques.
化学反应分析
Types of Reactions
2,4-Dimethyl-5-(2,3,5-trichlorophenyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrimidine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrimidine derivatives.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Pyrimidine derivatives with oxidized functional groups.
Reduction: Reduced pyrimidine derivatives with hydrogenated functional groups.
Substitution: Pyrimidine derivatives with substituted phenyl rings.
科学研究应用
2,4-Dimethyl-5-(2,3,5-trichlorophenyl)pyrimidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 2,4-Dimethyl-5-(2,3,5-trichlorophenyl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
2,4-Dimethyl-5-phenylpyrimidine: Lacks the chlorine atoms on the phenyl ring, resulting in different chemical and biological properties.
2,4-Dimethyl-5-(2,4,6-trichlorophenyl)pyrimidine: Similar structure but with chlorine atoms at different positions on the phenyl ring, leading to variations in reactivity and activity.
Uniqueness
2,4-Dimethyl-5-(2,3,5-trichlorophenyl)pyrimidine is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which influences its chemical reactivity and biological activity. This unique structure makes it a valuable compound for research and industrial applications.
属性
分子式 |
C12H9Cl3N2 |
|---|---|
分子量 |
287.6 g/mol |
IUPAC 名称 |
2,4-dimethyl-5-(2,3,5-trichlorophenyl)pyrimidine |
InChI |
InChI=1S/C12H9Cl3N2/c1-6-10(5-16-7(2)17-6)9-3-8(13)4-11(14)12(9)15/h3-5H,1-2H3 |
InChI 键 |
AZMDLDHSBKCNGN-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=NC=C1C2=C(C(=CC(=C2)Cl)Cl)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


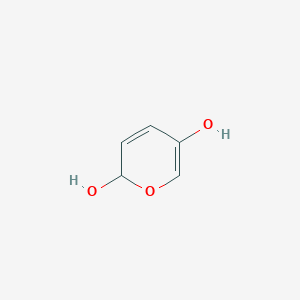
![Ethyl 8-(benzyloxy)-4-oxo-1,4-dihydropyrrolo[1,2-a]pyrimidine-3-carboxylate](/img/structure/B15244624.png)
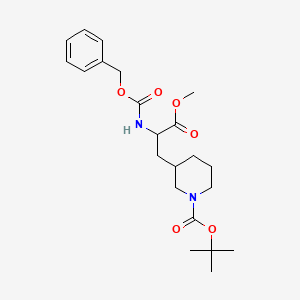


![2-Methyloxazolo[4,5-c]pyridine-4-thiol](/img/structure/B15244655.png)
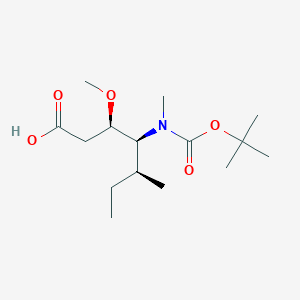
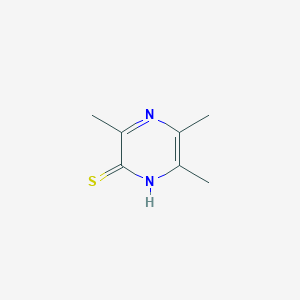



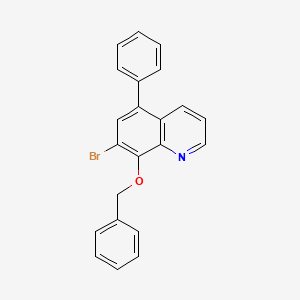
![3-Amino-2-(2-fluorophenyl)pyrido[2,3-D]pyrimidin-4(3H)-one](/img/structure/B15244722.png)
